Chemical structure and properties of 2-(3,4-dimethylphenyl)sulfanylacetic Acid
Chemical structure and properties of 2-(3,4-dimethylphenyl)sulfanylacetic Acid
An In-depth Technical Guide to 2-(3,4-dimethylphenyl)sulfanylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
2-(3,4-dimethylphenyl)sulfanylacetic acid (CAS No. 85654-11-1) is a substituted aryl-thioacetic acid derivative. This class of compounds, characterized by a flexible thioether linkage between an aromatic ring and a carboxylic acid moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid group provides a handle for forming salts, esters, and amides, while the lipophilic dimethylphenyl group can be crucial for interactions with biological targets or for tuning material properties.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(3,4-dimethylphenyl)sulfanylacetic acid. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related analogs and established chemical principles to provide a robust predictive framework for its behavior and utility.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise structure and identifiers.
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IUPAC Name: 2-(3,4-dimethylphenyl)sulfanylacetic acid
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CAS Number: 85654-11-1
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Molecular Formula: C₁₀H₁₂O₂S
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Molecular Weight: 196.27 g/mol
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Canonical SMILES: CC1=C(C=C(C=C1)SCC(=O)O)C
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InChI Key: OTTPBKINJOYJGW-UHFFFAOYSA-N
The structure consists of a 1,2,4-trisubstituted benzene ring, often referred to as a 3,4-xylyl group, attached to an acetic acid moiety through a sulfur atom (thioether linkage).
Synthesis and Mechanistic Considerations
The most direct and widely applicable method for the synthesis of 2-(3,4-dimethylphenyl)sulfanylacetic acid is the S-alkylation of 3,4-dimethylthiophenol with a haloacetic acid derivative. This reaction proceeds via a classic Sₙ2 mechanism, where the thiolate anion, a potent nucleophile, displaces the halide from the α-carbon of the acetic acid derivative.
Proposed Synthetic Workflow
The following diagram illustrates a robust and scalable synthetic route.
Caption: Proposed synthetic workflow for 2-(3,4-dimethylphenyl)sulfanylacetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical transformations. The causality behind each step is explained to ensure reproducibility and understanding.
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Thiolate Formation:
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To a solution of 3,4-dimethylthiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a strong base (1.05 eq) like sodium hydroxide or sodium hydride portion-wise at 0 °C.
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Rationale: The base deprotonates the acidic thiol proton (pKa ≈ 6.5) to form the highly nucleophilic thiolate anion. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Ethanol is a protic solvent that can solvate the ions well, while DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions.
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S-Alkylation:
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To the freshly prepared thiolate solution, add a solution of sodium chloroacetate (1.0 eq) in water or the reaction solvent.
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Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Rationale: The thiolate anion attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction. Using sodium chloroacetate is often preferred over chloroacetic acid to avoid side reactions with the base.
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Work-up and Acidification:
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted 3,4-dimethylthiophenol.
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Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid, until the pH is approximately 2.
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Rationale: The desired product is in its salt form in the basic reaction mixture. Acidification protonates the carboxylate to precipitate the free carboxylic acid, which is typically a solid.
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Purification:
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Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-(3,4-dimethylphenyl)sulfanylacetic acid.
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Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities that have different solubility profiles.
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Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 100 - 115 | The related 2-(3,4-dimethylphenyl)acetic acid has a melting point of 97-99 °C. The introduction of the sulfur atom may slightly increase the melting point due to increased molecular weight and potential for different crystal packing. |
| Boiling Point (°C) | > 300 | Carboxylic acids have high boiling points due to hydrogen bonding. This compound is expected to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group imparts some water solubility, but the lipophilic dimethylphenyl group will limit it. It is expected to be soluble in common organic solvents.[1] |
| pKa | ~3.5 - 4.5 | The pKa of thioglycolic acid is around 3.83.[2] The electron-donating methyl groups on the phenyl ring may slightly increase the pKa compared to the unsubstituted phenylsulfanylacetic acid. |
| logP | ~2.5 - 3.5 | The calculated XLogP3 for the analogous 2-(3,4-dimethylphenyl)acetic acid is 2.3.[3] The sulfur atom will slightly increase the lipophilicity. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected key features in various spectroscopic techniques.
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¹H NMR:
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Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.4 ppm). The substitution pattern will lead to a characteristic splitting pattern (likely a singlet and two doublets or a complex multiplet).
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Methylene Protons (2H): A sharp singlet at approximately δ 3.6-3.8 ppm, corresponding to the -S-CH₂-COOH protons.
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Methyl Protons (6H): Two singlets at approximately δ 2.2-2.3 ppm for the two non-equivalent methyl groups on the phenyl ring.
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Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
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¹³C NMR:
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Carbonyl Carbon: A signal around δ 170-175 ppm.
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Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. The carbons attached to the methyl groups and the sulfur atom will be deshielded.
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Methylene Carbon: A signal around δ 35-40 ppm for the -S-CH₂-COOH carbon.
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Methyl Carbons: Two signals in the aliphatic region, typically around δ 19-21 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): An ion corresponding to the molecular weight of 196.27. High-resolution mass spectrometry should confirm the elemental composition C₁₀H₁₂O₂S.
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Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the carboxylic acid group (-COOH, m/z 45) and the cleavage of the C-S bond.
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Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-(3,4-dimethylphenyl)sulfanylacetic acid, the broader class of substituted phenylsulfanyl acetic acids has been investigated for a range of therapeutic applications. This suggests that the title compound could be a valuable lead structure for further investigation.
Hypothetical Signaling Pathway Involvement
Many small molecule carboxylic acids are known to inhibit enzymes, particularly those with a zinc-containing active site, such as matrix metalloproteinases (MMPs). The carboxylic acid can act as a zinc-binding group. The following diagram illustrates a hypothetical mechanism of action where a compound of this class could inhibit an MMP, which are often upregulated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of a matrix metalloproteinase (MMP) by 2-(3,4-dimethylphenyl)sulfanylacetic acid.
Potential areas for investigation include:
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Anti-inflammatory Activity: Some substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory properties.[4]
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Antimicrobial Activity: The thioether and carboxylic acid moieties are present in various antimicrobial compounds.
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Enzyme Inhibition: As mentioned, this compound could be screened against various enzymes, particularly metalloproteinases.
Safety and Handling
Based on the GHS classifications for the closely related 2-(3,4-dimethylphenyl)acetic acid, 2-(3,4-dimethylphenyl)sulfanylacetic acid should be handled with care.[3]
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Potential Hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Conclusion
2-(3,4-dimethylphenyl)sulfanylacetic acid is a molecule with a well-defined structure and a clear synthetic route. While specific experimental data is sparse, its structural features suggest it is a promising candidate for further research in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound.
References
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PubChem. 2-(3,4-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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AOBChem. 2-(3,4-dimethylphenyl)acetic acid. Available from: [Link]
- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004–1009.
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Wikipedia. Thioglycolic acid. Available from: [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available from: [Link]
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- 3. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
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